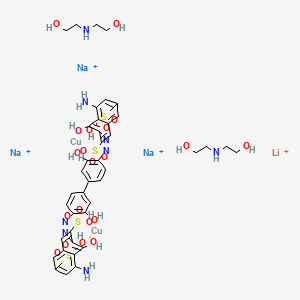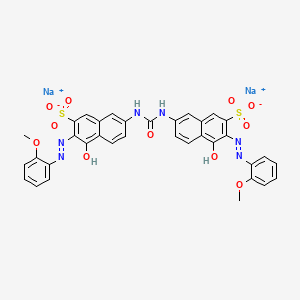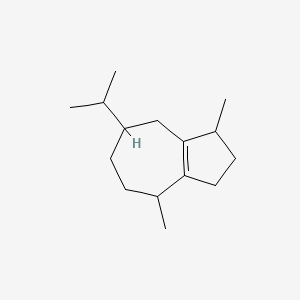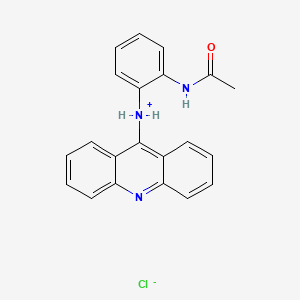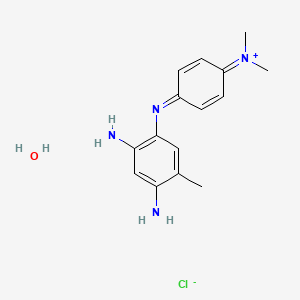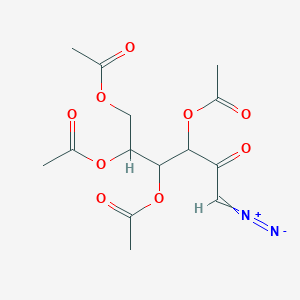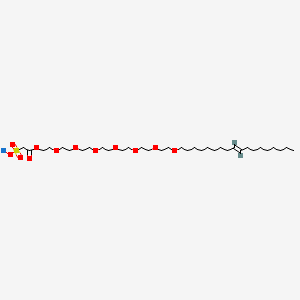![molecular formula C6H13CoK5N2O12P4 B13774397 Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)- CAS No. 67924-23-6](/img/structure/B13774397.png)
Cobaltate(6-), [[[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]](8-)]-, pentapotassium hydrogen, (OC-6-21)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- is a complex cobalt compound It is characterized by its intricate structure, which includes a cobalt center coordinated with phosphonate and ethylenediamine ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- typically involves the reaction of cobalt salts with ethylenediamine and phosphonic acid derivatives under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the desired complex. The reaction mixture is then heated to promote the coordination of the ligands to the cobalt center.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the precise control of reaction parameters such as temperature, pH, and concentration of reactants to ensure high yield and purity of the final product. The compound is then isolated through filtration, followed by washing and drying to obtain the pure crystalline form.
Análisis De Reacciones Químicas
Types of Reactions
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized, leading to changes in the oxidation state of the metal.
Reduction: The compound can be reduced under specific conditions, altering its electronic structure.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands, resulting in different coordination complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine are typically employed.
Substitution: Ligand exchange reactions can be carried out using various phosphonate or amine derivatives under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state cobalt complexes, while reduction could yield lower oxidation state species. Substitution reactions produce new coordination complexes with different ligands.
Aplicaciones Científicas De Investigación
Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and metalloprotein functions.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent due to its unique coordination properties.
Industry: It is employed in the development of advanced materials, such as metal-organic frameworks and coordination polymers, which have applications in gas storage and separation.
Mecanismo De Acción
The mechanism by which Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- exerts its effects involves the coordination of its ligands to the cobalt center. This coordination alters the electronic structure of the cobalt, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- **Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentaammonium hydrogen, (OC-6-21)-
- **Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, potassium hydrogen (1:5:1), (OC-6-21)-
Uniqueness
What sets Cobaltate(6-), [[1,2-ethanediylbis[(nitrilo-kappaN)bis(methylene)]]tetrakis[phosphonato-kappaO]]-, pentapotassium hydrogen, (OC-6-21)- apart from similar compounds is its specific coordination environment and the presence of pentapotassium hydrogen. This unique structure imparts distinct chemical and physical properties, making it particularly suitable for certain applications in catalysis, material science, and biological studies.
Propiedades
Número CAS |
67924-23-6 |
|---|---|
Fórmula molecular |
C6H13CoK5N2O12P4 |
Peso molecular |
683.49 g/mol |
Nombre IUPAC |
pentapotassium;cobalt(2+);hydron;N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C6H20N2O12P4.Co.5K/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;+2;5*+1/p-7 |
Clave InChI |
JKHWELYTDNQDRR-UHFFFAOYSA-G |
SMILES canónico |
[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+].[K+].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


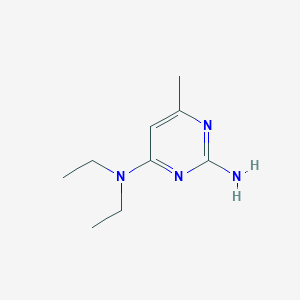
![[(2R,3S,4S,5R,6R)-5-acetyloxy-3,4,6-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B13774332.png)
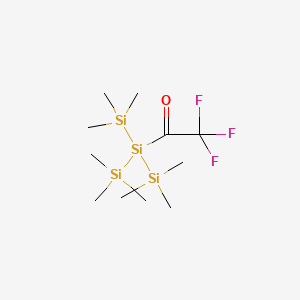
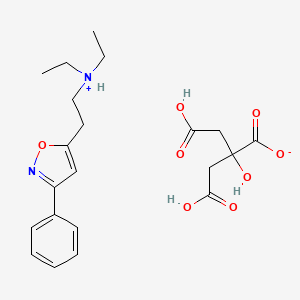
![N-[2-[(2,6-Dibromo-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]acetamide](/img/structure/B13774358.png)
![4-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13774362.png)
![Acetamide, N-[2-[(2-bromo-4-nitrophenyl)azo]-5-[[2-(2,5-dioxo-1-pyrrolidinyl)ethyl]ethylamino]phenyl]-](/img/structure/B13774377.png)
